4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
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Overview
Description
4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid is a complex organic compound featuring distinct functional groups, including a thiazolidinone ring, dimethoxyphenyl moiety, and a hydroxybenzoic acid structure. These make it notable in various chemical reactions and applications across scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid typically involves the formation of the thiazolidinone ring through a condensation reaction of cysteine with an appropriate keto acid. The critical reaction conditions include precise pH control, temperature regulation, and the presence of catalysts such as acetic acid or hydrochloric acid to facilitate ring closure.
Industrial Production Methods
In industrial settings, large-scale production utilizes automated reactors with tight control over temperature and pH to ensure high yields and purity. Techniques like crystallization and recrystallization help in purifying the final product. Advanced methods such as continuous flow reactors enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions forming sulfoxides or sulfones.
Reduction: : Reduction of the keto group leads to corresponding alcohol derivatives.
Substitution: : Substitutions on the aromatic ring yield various derivatives depending on the reagents used.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or neutral conditions.
Reduction: : Sodium borohydride or lithium aluminium hydride (LAH).
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or electrophiles under Friedel-Crafts conditions.
Major Products Formed
Oxidation: : Sulfone or sulfoxide derivatives.
Reduction: : Alcoholic compounds.
Substitution: : Various aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
The compound serves as a precursor in synthesizing more complex molecules, playing a pivotal role in organic synthesis and catalytic studies.
Biology
Used in biochemical assays to study enzyme interactions and inhibition mechanisms, given its thiazolidinone structure, which mimics certain biological substrates.
Medicine
Potential therapeutic agent in drug design, particularly in the development of anti-inflammatory and anti-cancer drugs due to its multi-functional nature.
Industry
Employed in creating specialized polymers and materials with unique properties, thanks to its diverse reactivity and stability.
Mechanism of Action
The thiazolidinone moiety is critical for the compound’s biological activity, interacting with enzymes or receptors to modulate their functions. Molecular docking studies have shown its binding affinity to various biological targets, disrupting normal physiological pathways which can be beneficial in therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl: compounds with different aromatic substitutions.
Hydroxybenzoic acid derivatives: .
Unique Attributes
Its specific combination of functional groups grants it a unique reactivity profile, making it versatile in both chemical transformations and biological activities. Unlike simpler thiazolidinone derivatives, the added complexity of the dimethoxyphenyl moiety enhances its applicability in diverse research fields.
And there you have it—a detailed dive into 4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid. Whew, what a mouthful, right? Anything more you’d like to explore?
Properties
IUPAC Name |
4-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO6S2/c1-25-14-5-3-4-10(16(14)26-2)8-15-17(22)20(19(27)28-15)11-6-7-12(18(23)24)13(21)9-11/h3-9,21H,1-2H3,(H,23,24)/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDGGQFSEYDOEA-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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